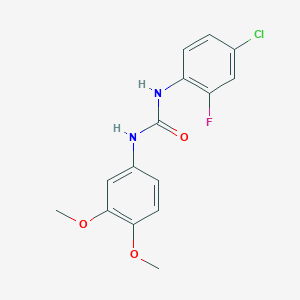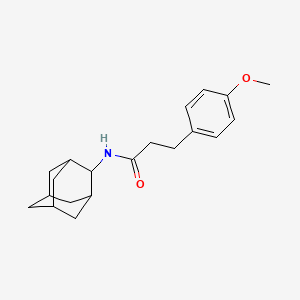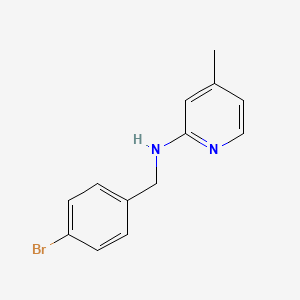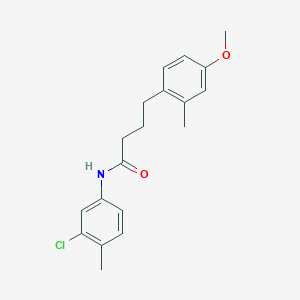![molecular formula C18H17FN2O3 B5724624 (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5724624.png)
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a conjugated system with a fluoro-nitrophenyl group and a propan-2-ylphenyl group, connected through a prop-2-enamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group, forming 2-fluoro-5-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with acryloyl chloride to form the corresponding amide.
Coupling Reaction: The final step involves a coupling reaction with 4-(propan-2-yl)phenylboronic acid under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the aryl halide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Coupling: Formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-N-(2-chloro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- (2E)-N-(2-fluoro-5-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(methyl)phenyl]prop-2-enamide
Uniqueness
The presence of the fluoro and nitro groups in (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide imparts unique electronic properties, making it distinct from its analogs. These functional groups influence the compound’s reactivity, stability, and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCMVIYDHNVBO-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)



![2-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]acetamide](/img/structure/B5724590.png)


![3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)


